9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride
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Overview
Description
9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride is a complex organic compound that features a fluorenylmethyl group attached to a long polyether chain terminated with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride typically involves multiple steps. One common approach is to start with 9H-fluoren-9-ylmethanol, which is then reacted with a suitable amine to form the carbamate linkage. The polyether chain is introduced through a series of etherification reactions, and the final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group at the end of the polyether chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the fluorenylmethyl group would yield fluorenone derivatives, while reduction of the carbamate group would produce primary amines .
Scientific Research Applications
9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential as a drug delivery agent due to its long polyether chain, which can enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The polyether chain allows for flexible binding to various targets, while the fluorenylmethyl group provides a rigid scaffold for specific interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride: Similar structure but with a shorter polyether chain.
9H-fluoren-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride: Another related compound with a different polyether chain length.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride lies in its long polyether chain, which provides enhanced solubility and flexibility for binding to various targets. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C39H63ClN2O13 |
---|---|
Molecular Weight |
803.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C39H62N2O13.ClH/c40-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-41-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38;/h1-8,38H,9-33,40H2,(H,41,42);1H |
InChI Key |
DSCLRLUGEVZQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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